2-(4-(1,3-Dioxolan-2-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)aniline
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Overview
Description
2-(4-(1,3-Dioxolan-2-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)aniline is a complex organic compound that features a benzimidazole core substituted with a benzenamine group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,3-Dioxolan-2-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)aniline typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzimidazole core followed by the introduction of the dioxolane ring and the benzenamine group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization, chromatography, and distillation are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1,3-Dioxolan-2-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)aniline undergoes various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(4-(1,3-Dioxolan-2-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-(1,3-Dioxolan-2-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)aniline involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The dioxolane ring may enhance the compound’s stability and bioavailability. The benzenamine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-[4-(1,3-dioxolan-2-yl)-1-piperidinyl]
- Indole derivatives : These compounds share a similar aromatic structure and exhibit diverse biological activities.
Uniqueness
2-(4-(1,3-Dioxolan-2-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
273749-30-7 |
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Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-[4-(1,3-dioxolan-2-yl)-1-methylbenzimidazol-2-yl]aniline |
InChI |
InChI=1S/C17H17N3O2/c1-20-14-8-4-6-12(17-21-9-10-22-17)15(14)19-16(20)11-5-2-3-7-13(11)18/h2-8,17H,9-10,18H2,1H3 |
InChI Key |
TVDUQLKSYKKNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2N=C1C3=CC=CC=C3N)C4OCCO4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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